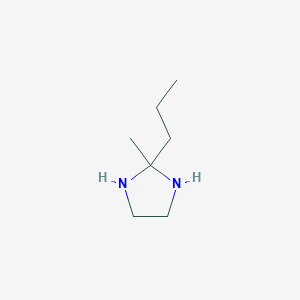
2-Methyl-2-propylimidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-propylimidazolidine is a heterocyclic organic compound that belongs to the imidazolidine family Imidazolidines are five-membered rings containing three carbon atoms and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylimidazolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with aldehydes or ketones. For instance, the reaction between 2-methyl-2-propylamine and formaldehyde under acidic conditions can yield this compound. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Methyl-2-propylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones or imidazolidinediones.
Reduction: Reduction reactions can convert imidazolidines to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imidazolidinones, imidazolidinediones, and various substituted imidazolidines, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Methyl-2-propylimidazolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-Methyl-2-propylimidazolidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methylimidazolidine: Lacks the propyl group, leading to different chemical and physical properties.
2-Propylimidazolidine: Lacks the methyl group, resulting in variations in reactivity and applications.
Imidazolidine: The parent compound without any substituents, serving as a basic framework for various derivatives.
Uniqueness
2-Methyl-2-propylimidazolidine is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity and potential applications. These substituents can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound in research and industrial applications.
属性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC 名称 |
2-methyl-2-propylimidazolidine |
InChI |
InChI=1S/C7H16N2/c1-3-4-7(2)8-5-6-9-7/h8-9H,3-6H2,1-2H3 |
InChI 键 |
SWKFPBNDIPYDQM-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(NCCN1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


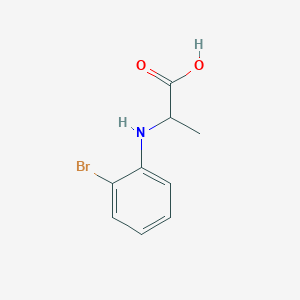
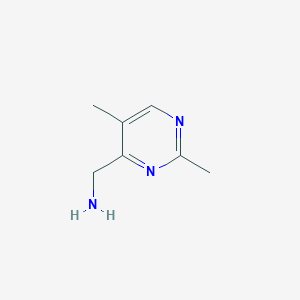
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)

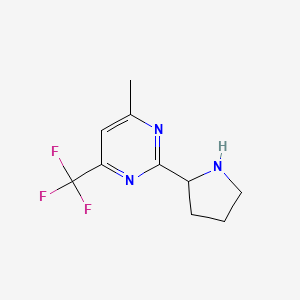

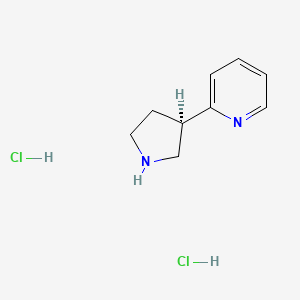
![5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13111223.png)
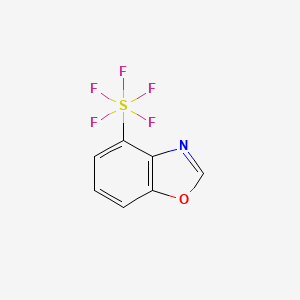
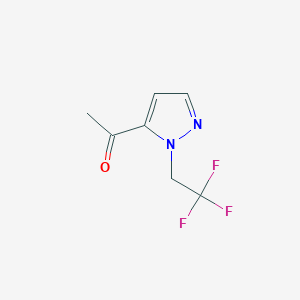
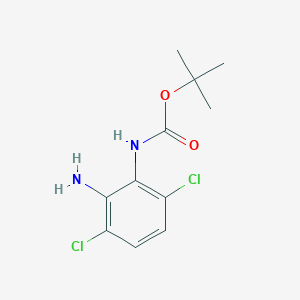


![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
